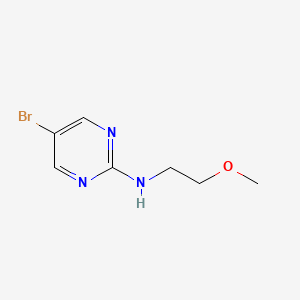

5-Bromo-2-(2-methoxyethylamino)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c1-12-3-2-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDHZHFCKYPDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398191 | |

| Record name | 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-79-3 | |

| Record name | 5-Bromo-N-(2-methoxyethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(2-methoxyethylamino)pyrimidine

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-2-(2-methoxyethylamino)pyrimidine, a substituted pyrimidine of interest to researchers and professionals in drug discovery and development. This document outlines the compound's core characteristics, provides detailed experimental protocols for its synthesis and property determination, and includes visualizations for key workflows.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions due to a lack of available empirical data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BrN₃O | Synblock[1] |

| Molecular Weight | 232.08 g/mol | Synblock[1] |

| Boiling Point | 330.6°C at 760 mmHg (Predicted) | Synblock[1] |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available (Predicted for similar structures: ~0.5) | ChemicalBook[2] |

| logP | Not available |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below. These protocols are based on established methods for analogous pyrimidine derivatives.

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable dihalopyrimidine. A general two-step procedure is outlined below:

Step 1: Bromination of 2-aminopyrimidine

-

Dissolve 2-aminopyrimidine in a suitable solvent such as acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) to the solution while stirring in the dark.

-

Allow the reaction to proceed overnight at room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the residue with water and filter to collect the crude 2-amino-5-bromopyrimidine.

-

Dry the product under vacuum.

Step 2: Nucleophilic Substitution with 2-methoxyethylamine

-

Combine 2-amino-5-bromopyrimidine and 2-methoxyethylamine in a suitable solvent, such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

-

A small, dry sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is gradually increased, and the range at which the compound melts is recorded.

Determination of Aqueous Solubility

A common method for determining aqueous solubility is the shake-flask method.

-

An excess amount of the compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Determination of a LogP

The octanol-water partition coefficient (logP) can also be determined by the shake-flask method.

-

A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.

-

The mixture is shaken until equilibrium is achieved.

-

The mixture is then centrifuged to separate the octanol and water layers.

-

The concentration of the compound in each layer is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

The pKa is determined from the resulting titration curve.

Visualizations

The following diagrams illustrate a generalized synthetic workflow and a potential biological screening cascade for novel compounds like this compound.

References

In-Depth Technical Guide: 5-Bromo-2-(2-methoxyethylamino)pyrimidine (CAS 886365-79-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 5-Bromo-2-(2-methoxyethylamino)pyrimidine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific compound, this guide presents a composite of information from commercial suppliers, extrapolated data from structurally related compounds, and established analytical protocols.

Physicochemical Properties

This compound is a heterocyclic organic compound. Its core structure, a pyrimidine ring, is a common scaffold in numerous biologically active molecules.[1][2][3] The presence of a bromine atom and an amino ether side chain offers potential for further chemical modification and diverse biological interactions.[4]

| Property | Value | Source |

| CAS Number | 886365-79-3 | [5] |

| Molecular Formula | C₇H₁₀BrN₃O | [5] |

| Molecular Weight | 232.08 g/mol | [5] |

| IUPAC Name | 5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine | |

| Synonyms | (5-Bromo-pyrimidin-2-YL)-(2-methoxy-ethyl)-amine | [5] |

| Appearance | Yellow to light brown crystalline solid | Inferred from supplier data |

| Purity | Typically ≥97% | Inferred from supplier data |

Synthesis and Purification

Proposed Synthetic Pathway

A likely synthetic route would involve the reaction of 5-bromo-2-chloropyrimidine with 2-methoxyethylamine.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 5. CAS 886365-79-3 | this compound - Synblock [synblock.com]

An In-depth Technical Guide to 5-Bromo-2-(2-methoxyethylamino)pyrimidine

This document provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for 5-Bromo-2-(2-methoxyethylamino)pyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a substituted pyrimidine derivative. The core of the molecule is a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The ring is substituted at the 5-position with a bromine atom and at the 2-position with a 2-methoxyethylamino group.

The chemical formula for this compound is C7H10BrN3O.[1][2][3] Its structure is confirmed by its IUPAC name, 5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine, and its canonical SMILES representation, COCCNC1=NC=C(Br)C=N1.[4]

Molecular Data Summary

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 232.08 g/mol | [1][2] |

| Molecular Formula | C7H10BrN3O | [1][2][3] |

| CAS Number | 886365-79-3 | [1][2][3][4] |

| IUPAC Name | 5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine | [4] |

| Canonical SMILES | COCCNC1=NC=C(Br)C=N1 | [4] |

| InChI Key | HIDHZHFCKYPDIW-UHFFFAOYSA-N | [4] |

| Purity | Typically ≥98% | [4] |

Synthesis Pathway and Experimental Protocol

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various methods. A common and efficient approach for preparing 2-aminopyrimidine derivatives involves the nucleophilic aromatic substitution of a halogenated pyrimidine precursor with a suitable amine.

The logical workflow for the synthesis of this compound is depicted below. This pathway illustrates the reaction of a di-halogenated pyrimidine with 2-methoxyethylamine.

Caption: Proposed synthesis pathway for this compound.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of this compound based on general procedures for similar compounds.[5]

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

5-Bromo-2-chloropyrimidine

-

2-Methoxyethylamine

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-bromo-2-chloropyrimidine (1.0 eq), potassium carbonate (2.0 eq) as a base, and anhydrous 1,4-dioxane as the solvent.

-

Addition of Amine: Add 2-methoxyethylamine (1.2 eq) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Note: This protocol is a generalized representation. Researchers should consult specific literature and perform appropriate safety assessments before conducting any experiment. The synthesis of related 5-bromopyrimidine derivatives has been documented, often starting from precursors like 2-bromomalonaldehyde and amidine compounds or through the modification of other substituted pyrimidines.[6][7] These alternative routes may be considered for process optimization and scale-up.

References

- 1. 886365-79-3|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 886365-79-3 | this compound - Synblock [synblock.com]

- 3. pschemicals.com [pschemicals.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 7. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide on the Spectral Analysis of 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for the compound 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar pyrimidine derivatives. It also includes comprehensive, generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine. These predictions are derived from established chemical shift ranges for substituted pyrimidines and common fragmentation patterns observed in mass spectrometry.[1]

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Proposed Assignment |

| ~8.40 | s | 2H | C4-H, C6-H |

| ~7.50 | t | 1H | NH |

| ~3.55 | q | 2H | N-CH₂ |

| ~3.40 | t | 2H | O-CH₂ |

| ~3.25 | s | 3H | O-CH₃ |

Note: The NH proton is exchangeable with D₂O and its chemical shift can be broad.[1]

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Proposed Assignment |

| ~161.0 | C2 |

| ~158.5 | C4, C6 |

| ~107.0 | C5 |

| ~70.0 | O-CH₂ |

| ~58.0 | O-CH₃ |

| ~42.0 | N-CH₂ |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.[1][2][3][4]

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

| m/z | Proposed Fragment |

| 234/236 | [M+H]⁺ |

| 203/205 | [M - OCH₃]⁺ |

| 175/177 | [M - CH₂OCH₃ - H]⁺ |

| 155 | [M - Br]⁺ |

Note: The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.[1]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

Mix the sample using a vortex or sonicator until the solid is completely dissolved.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Securely cap and label the NMR tube.

-

-

Data Acquisition:

-

The NMR spectra can be recorded on a 400 MHz spectrometer.[7]

-

For ¹H NMR, typical acquisition parameters might include a spectral width of 21 ppm, 128 scans, and a relaxation delay of 4 seconds.[8]

-

For ¹³C NMR, a wider spectral width will be necessary, and a greater number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[4]

-

Tetramethylsilane (TMS) can be used as an internal standard for referencing the chemical shifts.[7]

-

Mass Spectrometry (MS)

This protocol describes a general method for obtaining mass spectra using an LC-MS system with ESI.[9]

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol.

-

Dilute this stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

-

-

Chromatographic Conditions (LC-MS):

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time, for example, 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: Desolvation gas at 600 L/hr.

-

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final elucidation of the chemical structure using NMR and MS data.

Caption: Workflow for the spectral analysis of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.uoi.gr [chem.uoi.gr]

- 5. article.sapub.org [article.sapub.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to the Biological Potential of Substituted 2-Aminopyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its unique structural features allow for versatile substitutions, leading to compounds with a wide spectrum of therapeutic applications. This technical guide provides an in-depth overview of the biological potential of substituted 2-aminopyrimidine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Biological Activities of 2-Aminopyrimidine Derivatives

Substituted 2-aminopyrimidines have demonstrated significant potential in various therapeutic areas. The pyrimidine ring system is a fundamental component of nucleic acids, making its derivatives ideal candidates for interacting with biological systems.[1] Marketed drugs such as Imatinib, Palbociclib, and Ribociclib contain the 2-aminopyrimidine moiety, highlighting its clinical significance.[2]

Anticancer Activity

A substantial body of research has focused on the development of 2-aminopyrimidine derivatives as anticancer agents.[3] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of DNA synthesis, and induction of apoptosis.[4][5] Their ability to target key signaling pathways involved in cell proliferation and survival makes them promising candidates for cancer therapy.

Antimicrobial Activity

The emergence of antimicrobial resistance is a pressing global health issue, necessitating the discovery of novel antimicrobial agents.[1] Substituted 2-aminopyrimidines have shown broad-spectrum activity against various bacterial and fungal pathogens.[1] Their structural versatility allows for modifications to enhance potency and overcome resistance mechanisms.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. 2-Aminopyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[6]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various substituted 2-aminopyrimidine compounds, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Substituted 2-Aminopyrimidine Derivatives (IC50 values)

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| Monoterpene-aminopyrimidine hybrid 1 | A2780 (Ovarian) | 0.77 | [7] |

| Monoterpene-aminopyrimidine hybrid 2 | A2780 (Ovarian) | 2.86 | [7] |

| 2-((3,5-bis(methyloxy)-4-((3-(4-methyl-1-piperazinyl)propyl)oxy)phenyl)amino)-4-pyrimidinyl(2,4-bis(methyloxy)phenyl)carbamate (43) | GDM-1 | ~6 | [8] |

| Compound 8e (CDK9/HDAC dual inhibitor) | MV-4-11 (Leukemia) | CDK9: 0.0884, HDAC1: 0.1689 | [5] |

| Compound 9e (FLT3/HDAC dual inhibitor) | MV-4-11 (Leukemia) | FLT3: 0.0304, HDAC1: 0.0524 | [5] |

| Hit molecules 1 and 2 (Wnt inhibitors) | - | ~10 | [9] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3b | A375, C32, DU145, MCF-7/WT, CHO-K1, HaCaT | Not specified, but strongest cytotoxic effect | [10] |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate 2 | MCF-7 (Breast) | 0.013 | [11] |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate 3 | MCF-7 (Breast) | Not specified, but high selective index | [11] |

| 2-amino-4-chloro-pyrimidine derivative 6 | HCT116 (Colon) | 89.24 ± 1.36 | [12] |

| 2-amino-4-chloro-pyrimidine derivative 6 | MCF7 (Breast) | 89.37 ± 1.17 | [12] |

| Pyrimidopyrimidine derivative 10c | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | [13] |

Table 2: Antimicrobial Activity of Substituted 2-Aminopyrimidine Derivatives (MIC values)

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| (E)-N-benzylidene-2-aminopyrimidine S1 | S. aureus | 16.26 | [14] |

| (E)-N-benzylidene-2-aminopyrimidine S7 | B. subtilis | 17.34 | [14] |

| (E)-N-benzylidene-2-aminopyrimidine S7 | E. coli | 17.34 | [14] |

| 2-aminopyridine derivative 2c | S. aureus | 0.039 | [15] |

| 2-aminopyridine derivative 2c | B. subtilis | 0.039 | [15] |

| Pyrimidin-2-amine analogue 2 | E. coli | 0.91 (µM/ml) | [16] |

| Pyrimidin-2-amine analogue 5 | B. subtilis | 0.96 (µM/ml) | [16] |

| Pyrimidin-2-amine analogue 10 | S. enterica | 1.55 (µM/ml) | [16] |

| Pyrimidin-2-amine analogue 10 | P. aeruginosa | 0.77 (µM/ml) | [16] |

| Pyrimidin-2-amine analogue 12 | S. aureus | 0.87 (µM/ml) | [16] |

| Pyrimidin-2-amine analogue 11 | A. niger | 1.68 (µM/ml) | [16] |

| Pyrimidin-2-amine analogue 12 | C. albicans | 1.73 (µM/ml) | [16] |

| 5,6-disubstituted 2-(substituted amino)alkylthiopyrimidin-4(3H)-one | S. aureus | 0.0524 (µmol/cm³) | [17] |

| 5,6-disubstituted 2-(substituted amino)alkylthiopyrimidin-4(3H)-one | C. albicans | 0.0524 (µmol/cm³) | [17] |

| Pyrimidopyrimidine derivative 3b | Various bacteria & fungi | Excellent activity | [13] |

Table 3: Anti-inflammatory and Other Activities of Substituted 2-Aminopyrimidine Derivatives (IC50 values)

| Compound ID/Description | Target | IC50 (µM) | Reference |

| Pyrimidine derivative 5 | COX-2 | 0.04 ± 0.09 | [6] |

| Pyrimidine derivative 6 | COX-2 | 0.04 ± 0.02 | [6] |

| Pyrimidine derivative 7 | COX-2 | 95.0 to >100 (weak for COX-1) | [6] |

| Pyrimidine derivative 8 | COX-2 | 95.0 to >100 (weak for COX-1) | [6] |

| Pyrimidine derivative 9 | COX-2 | 95.0 to >100 (weak for COX-1) | [6] |

| 2-aminopyrimidine derivative 24 | β-glucuronidase | 2.8 ± 0.10 | [2][18] |

| Pyrido[2,3-d]pyrimidine 2a | Lipoxygenase | 42 | [19] |

| Pyrido[2,3-d]pyrimidine 2f | Lipoxygenase | 47.5 | [19] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of scientific research. This section provides methodologies for the synthesis and biological evaluation of substituted 2-aminopyrimidine compounds.

General Synthesis of Substituted 2-Aminopyrimidines

A common and versatile method for synthesizing substituted 2-aminopyrimidines is the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.[20]

Protocol: Pinner Synthesis of 2-Aminopyrimidines [20]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol.

-

Base Addition: Add a base, for example, sodium ethoxide or potassium carbonate (1.0-1.2 equivalents), to the solution to liberate the free guanidine.

-

Substrate Addition: To the stirred solution, add the β-dicarbonyl compound (e.g., acetylacetone) (1.0 equivalent) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.

Another common approach involves the nucleophilic substitution of a leaving group on a pre-formed pyrimidine ring.[2]

Protocol: Synthesis via Nucleophilic Aromatic Substitution [2]

-

Reaction Setup: In a sealed tube or a round-bottom flask, dissolve the starting material, such as 2-amino-4,6-dichloropyrimidine (1.0 equivalent), and the desired amine (1.0-1.2 equivalents) in a suitable solvent (or neat).

-

Base Addition: Add a base like triethylamine (1.2 equivalents) to scavenge the acid formed during the reaction.

-

Reaction: Heat the reaction mixture at 80-90 °C for a specified period, monitoring the reaction by TLC.

-

Work-up and Purification: After cooling, the reaction mixture can be purified directly by column chromatography or after an aqueous work-up to remove the base and any salts.

In Vitro Anticancer Activity Assessment

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[21]

Protocol: MTT Assay for Cell Viability [21]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]

Protocol: Broth Microdilution for MIC Determination [22][23]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[24]

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The disk diffusion method is another widely used qualitative or semi-quantitative method for antimicrobial susceptibility testing.[22][25]

Protocol: Kirby-Bauer Disk Diffusion Method [24][25]

-

Plate Preparation: Prepare a Mueller-Hinton agar plate.

-

Inoculation: Uniformly streak a standardized microbial inoculum (0.5 McFarland standard) across the entire surface of the agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualization of Biological Pathways and Workflows

Understanding the mechanism of action of these compounds often involves elucidating their effects on cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts.

Caption: General workflow for the development of 2-aminopyrimidine compounds.

Caption: Simplified kinase inhibitor signaling pathway.

Caption: Potential mechanisms of antimicrobial action.

This technical guide provides a foundational understanding of the biological potential of substituted 2-aminopyrimidine compounds. The presented data, protocols, and pathway visualizations are intended to aid researchers in their efforts to design and develop novel therapeutics based on this versatile chemical scaffold. Further exploration into the structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective 2-aminopyrimidine-based drugs.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 11. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. emedicine.medscape.com [emedicine.medscape.com]

- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. apec.org [apec.org]

The Pyrimidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic molecules with a broad spectrum of biological activities. Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in the chemistry of life. This inherent biological relevance, coupled with its synthetic tractability, has made the pyrimidine scaffold a focal point for the development of novel therapeutics targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions. This technical guide provides a comprehensive overview of the pyrimidine scaffold in drug discovery, detailing its synthesis, biological activities, and the experimental protocols used to evaluate its therapeutic potential.

The Versatility of the Pyrimidine Core: A Privileged Scaffold

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, possesses unique physicochemical properties that make it an ideal scaffold for drug design. Its ability to participate in hydrogen bonding, engage in pi-stacking interactions, and serve as a bioisosteric replacement for other aromatic systems allows for the fine-tuning of molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[1][2]

The diverse biological activities exhibited by pyrimidine derivatives are a testament to their versatility. They have been successfully developed as:

-

Anticancer Agents: Many pyrimidine-based compounds exhibit potent anticancer activity by targeting key enzymes and signaling pathways involved in tumor growth and proliferation.[3][4] This includes kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as antimetabolites that interfere with nucleic acid synthesis.[3][5][6]

-

Antiviral Agents: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, effectively inhibiting viral replication by acting as chain terminators or inhibitors of viral polymerases.

-

Antibacterial and Antifungal Agents: The pyrimidine scaffold is also found in a number of antimicrobial agents that disrupt essential microbial metabolic pathways.[1]

-

Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects by modulating the activity of enzymes such as cyclooxygenase (COX).[1]

Synthesis of Pyrimidine Scaffolds

A variety of synthetic methodologies have been developed for the construction of the pyrimidine ring, providing access to a diverse range of substituted derivatives.

General Synthetic Strategies

Several classical and modern synthetic methods are employed for the synthesis of the pyrimidine core. These include:

-

Biginelli Reaction: A one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones, which can be further modified.

-

Pinner Synthesis: This method involves the condensation of an amidine with a 1,3-dicarbonyl compound.[7]

-

From β-Dicarbonyl Compounds: Reaction of β-dicarbonyl compounds with N-C-N synthons like amidines, urea, or guanidine is a common route to 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively.[7]

-

Modern Catalytic Methods: Recent advances have led to the development of metal-catalyzed and microwave-assisted syntheses, offering improved yields, shorter reaction times, and greater functional group tolerance.[8][9]

Synthesis of Key Pyrimidine-Based Drugs

The following sections provide an overview of the synthetic approaches for three prominent pyrimidine-based drugs.

Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Its synthesis is a multi-step process that culminates in the coupling of a pyrimidine-containing amine with a benzoyl chloride derivative.[10][11][12]

Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer. The synthesis of Gefitinib often starts from a substituted quinazoline core, which is then elaborated to introduce the necessary side chains.[13][14][15]

5-Fluorouracil (5-FU): An antimetabolite used in the treatment of various cancers. The synthesis of 5-FU can be achieved through several routes, including the direct fluorination of uracil or by constructing the fluorinated pyrimidine ring from acyclic precursors.[16][17][18][19]

Quantitative Data on Pyrimidine-Based Drug Candidates

The potency of drug candidates is a critical parameter in the drug discovery process. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of pyrimidine-based inhibitors against various targets and cancer cell lines.

| Compound/Drug | Target | IC50 (nM) | Cell Line | Reference |

| EGFR Inhibitors | ||||

| Gefitinib | EGFR | 2-37 | A431 | |

| Erlotinib | EGFR | 2 | ||

| Lapatinib | EGFR/HER2 | 9.8/13.4 | ||

| Compound 4f | MCF-7 | 1629 | MCF-7 | [20] |

| Compound 4i | MCF-7 | 1841 | MCF-7 | [20] |

| Compound 4a | MCF-7 | 2958 | MCF-7 | [20] |

| Compound 4g | MCF-7 | 4680 | MCF-7 | [20] |

| Compound 4d | MCF-7 | 4798 | MCF-7 | [20] |

| Compound 4i | Caco2 | 4990 | Caco2 | [20] |

| Compound 4g | Caco2 | 6909 | Caco2 | [20] |

| Compound 4e | Caco2 | 7172 | Caco2 | [20] |

| Compound 4d | Caco2 | 9632 | Caco2 | [20] |

| Compound 4a | Caco2 | 10350 | Caco2 | [20] |

| Compound 4i | A549 | 2305 | A549 | [20] |

| Compound 4a | A549 | 3304 | A549 | [20] |

| VEGFR-2 Inhibitors | ||||

| Pazopanib | VEGFR-2 | 30 | ||

| Axitinib | VEGFR-2 | 0.2 | ||

| Compound 7j | VEGFR-2 | - | - | [21] |

| Compound 7d | A549 | 9.19 µM | A549 | [21] |

| Compound 9s | A549 | 11.23 µM | A549 | [21] |

| Compound 13n | A549 | 13.17 µM | A549 | [21] |

| Pazopanib | A549 | 21.18 µM | A549 | [21] |

| Compound 7d | HepG2 | 11.94 µM | HepG2 | [21] |

| Compound 9s | HepG2 | 15.68 µM | HepG2 | [21] |

| Compound 13n | HepG2 | 18.21 µM | HepG2 | [21] |

| Pazopanib | HepG2 | 36.66 µM | HepG2 | [21] |

| Other Pyrimidine Derivatives | ||||

| Compound 5 | HT1080 | 96.25 µM | HT1080 | [4] |

| Compound 5 | Hela | 74.8 µM | Hela | [4] |

| Compound 5 | Caco-2 | 76.92 µM | Caco-2 | [4] |

| Compound 5 | A549 | 148 µM | A549 | [4] |

| Compound 7 | HT1080 | 43.75 µM | HT1080 | [4] |

| Compound 7 | Hela | 17.50 µM | Hela | [4] |

| Compound 7 | Caco-2 | 73.08 µM | Caco-2 | [4] |

| Compound 7 | A549 | 68.75 µM | A549 | [4] |

| Compound 2a | HaCaT | 42 µM | HaCaT | [3] |

| Compound 2f | HaCaT | 47.5 µM | HaCaT | [3] |

| Compound 1g | HaCaT | 17 µM | HaCaT | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of pyrimidine-based drug candidates.

Synthesis of a 2-Substituted Pyrimidine Derivative

This protocol describes a general method for the N-alkylation of anilines with 2-(chloromethyl)pyrimidine hydrochloride.[1]

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Separatory funnel

-

Column chromatography setup (silica gel)

Procedure:

-

To a stirred solution of the substituted aniline in anhydrous DMF in a round-bottom flask, add potassium carbonate.

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add 2-(chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-((arylamino)methyl)pyrimidine derivative.

-

Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the inhibitory activity of pyrimidine-based compounds against a target kinase, such as EGFR or VEGFR-2.

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Test compounds (pyrimidine derivatives) dissolved in DMSO

-

ATP detection reagent (e.g., Kinase-Glo®)

-

384-well white microplates

-

Multichannel pipette

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO), and a positive control inhibitor to the appropriate wells.

-

Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase, and substrate at their optimized concentrations.

-

Initiate the kinase reaction by dispensing the kinase reaction mixture into each well of the assay plate containing the compounds.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the ATP detection reagent to all wells.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the effect of a compound on cell viability.[1]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

Test compounds (pyrimidine derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control (DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Drug Discovery Workflow

Visualizing the complex biological processes targeted by pyrimidine-based drugs and the overall drug discovery workflow is crucial for understanding their development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[2][6][22][23][24][25] Dysregulation of this pathway is a hallmark of many cancers. Pyrimidine-based inhibitors, such as Gefitinib, target the ATP-binding site of the EGFR kinase domain, blocking downstream signaling.[22]

Caption: The EGFR signaling cascade and its inhibition by a pyrimidine-based drug.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[26][27][28][29] This process is essential for tumor growth and metastasis. Pyrimidine-based inhibitors can block VEGFR activity, thereby inhibiting angiogenesis.

Caption: The VEGFR signaling pathway and its inhibition by a pyrimidine derivative.

Drug Discovery Workflow

The development of a new pyrimidine-based drug follows a complex and lengthy process, from initial discovery to clinical trials and regulatory approval.[30][31][32][33][34]

Caption: A generalized workflow for pyrimidine-based drug discovery and development.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its inherent biological significance and synthetic versatility have led to the development of a multitude of life-saving drugs. The ongoing exploration of novel pyrimidine derivatives, coupled with a deeper understanding of their biological targets and mechanisms of action, promises to deliver the next generation of innovative medicines to address a wide range of human diseases. This technical guide provides a foundational understanding of the pivotal role of pyrimidines in drug discovery and offers practical guidance for researchers in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. pyrimidine synthesis pathway: Topics by Science.gov [science.gov]

- 10. benchchem.com [benchchem.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. ijnrd.org [ijnrd.org]

- 13. ukm.my [ukm.my]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]

- 19. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]

- 20. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]

- 21. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ClinPGx [clinpgx.org]

- 26. commerce.bio-rad.com [commerce.bio-rad.com]

- 27. ClinPGx [clinpgx.org]

- 28. researchgate.net [researchgate.net]

- 29. medium.com [medium.com]

- 30. process.st [process.st]

- 31. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-(2-methoxyethylamino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 5-Bromo-2-(2-methoxyethylamino)pyrimidine, a chemical intermediate pertinent to pharmaceutical research and development. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document compiles available data and supplements it with information from structurally similar pyrimidine derivatives to ensure a thorough understanding of its potential hazards and the necessary precautions.

Chemical and Physical Properties

Proper identification and understanding of the physical and chemical properties of a substance are foundational to its safe handling. The following table summarizes the key identifiers for this compound.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine | [1][2] |

| Synonyms | (5-BROMO-PYRIMIDIN-2-YL)-(2-METHOXY-ETHYL)-AMINE; this compound | [1][2] |

| CAS Number | 886365-79-3 | [1][2][3] |

| Molecular Formula | C7H10BrN3O | [1][2][3] |

| Molecular Weight | 232.08 g/mol | [2] |

| Purity | >98% | [2][3] |

| Physical State | Solid | [3] |

| Boiling Point | 330.6°C at 760 mmHg | [2] |

| Storage | Store in a dry, sealed place | [2] |

Hazard Identification and Toxicology

Based on the GHS information provided by suppliers and data from analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are summarized below.

| Hazard Statement | GHS Classification | Source |

| H302 - Harmful if swallowed | Acute toxicity, oral (Category 4) | [2][4] |

| H315 - Causes skin irritation | Skin corrosion/irritation (Category 2) | [2][4] |

| H319 - Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | [2][4] |

| H332 - Harmful if inhaled | Acute toxicity, inhalation (Category 4) | [2] |

| H335 - May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | [2][4] |

Toxicological data for this specific compound is not extensively available. The toxicological properties have not been fully investigated[5]. Therefore, it is crucial to handle this chemical with the utmost care, assuming it may have other unlisted adverse effects.

Safe Handling and Experimental Workflow

A systematic approach to handling is essential to minimize exposure and prevent accidents. The following workflow outlines the recommended procedure for working with this compound.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. All PPE should meet established standards (e.g., NIOSH in the US or EN in the EU).

| Protection Type | Specification | Standard | Source |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | NIOSH (US) or EN 166 (EU) approved. | [5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Regulation (EU) 2016/425 and standard EN 374 compliant gloves. | |

| Respiratory Protection | NIOSH-approved N95 dust mask or an air-purifying respirator if dust or aerosols may be generated. Work should be conducted in a chemical fume hood. | NIOSH (US) or EN 143 (EU) approved. |

First Aid Measures

In case of exposure, immediate action is critical. The following are general first-aid guidelines.

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [5] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention. | [5] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If you feel unwell, call a poison center or doctor. | [5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6] |

Accidental Release Measures and Spill Response

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Caption: General workflow for responding to a spill of a solid chemical.

Storage and Disposal

Proper storage and disposal are crucial for safety and environmental protection.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Hazardous Reactions: None under normal processing.[5]

-

Conditions to Avoid: Avoid dust formation.[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[4]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen halides, and bromine.[5]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most up-to-date SDS for any chemical before use and adhere to all institutional and regulatory safety protocols.

References

An In-depth Technical Guide to 5-Bromo-2-(2-methoxyethylamino)pyrimidine: Commercial Availability, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-(2-methoxyethylamino)pyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The guide details its commercial availability, outlines a plausible synthetic route based on established methodologies for analogous compounds, and explores its potential applications, particularly in the realm of kinase inhibition. While specific biological data and established signaling pathways for this exact molecule are not extensively documented in publicly available literature, this guide leverages data from structurally similar compounds to provide a foundational understanding for researchers.

Commercial Availability and Suppliers

This compound (CAS No. 886365-79-3) is commercially available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities often exceeding 97%. Below is a summary of key suppliers and their available data. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Code/CAS No. | Purity | Available Quantities |

| Shanghai Aladdin Biochemical Technology Co., LTD | 886365-79-3 | 98.0% | 1g, 5g[1] |

| Fluorochem | F079320 / 886365-79-3 | Not Specified | 250mg, 1g, 5g |

| BLDpharm | 886365-79-3 | Not Specified | Inquire for details[2] |

| Oakwood Chemical | 079320 / 886365-79-3 | 98% | 250mg, 1g[3] |

| BOC Sciences | 886365-79-3 | 97% | Inquire for details[4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀BrN₃O | [1] |

| Molecular Weight | 232.08 g/mol | [3] |

| CAS Number | 886365-79-3 | [3] |

| Appearance | Yellow to light brown crystals | [4] |

| Boiling Point | 330.6°C at 760 mmHg | [1] |

| Density | 1.537 g/cm³ | [1] |

| IUPAC Name | 5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine | [4] |

Synthesis and Experimental Protocols

General Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the reaction of 5-bromo-2-chloropyrimidine with 2-methoxyethylamine.

Materials:

-

5-Bromo-2-chloropyrimidine

-

2-Methoxyethylamine

-

A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))

-

A suitable solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), or acetonitrile)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-chloropyrimidine (1.0 equivalent) in the chosen solvent.

-

Addition of Reagents: Add 2-methoxyethylamine (1.1-1.5 equivalents) to the solution, followed by the addition of the base (1.5-2.0 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux (the optimal temperature will depend on the chosen solvent and the reactivity of the substrates). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated and purified by a suitable method, such as column chromatography on silica gel, to yield the desired this compound.

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. The structural similarity of the pyrimidine core to the purine base of ATP allows for competitive binding to the ATP-binding site of kinases. The bromo-substituent at the 5-position of this compound provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), to introduce additional molecular diversity and explore structure-activity relationships (SAR).

While no specific biological activity has been reported for this compound itself, its structural motifs are present in molecules designed as inhibitors of various protein kinases. For instance, aminopyrimidine derivatives are known to target a range of kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Hypothetical Signaling Pathway Inhibition

Given the prevalence of the aminopyrimidine scaffold in kinase inhibitors, a hypothetical application of a derivative of this compound could be in the inhibition of a signaling pathway driven by a specific kinase, for example, a receptor tyrosine kinase (RTK).

Caption: A diagram of a hypothetical RTK signaling pathway inhibited by a pyrimidine derivative.

Experimental Workflow for Kinase Inhibitor Screening

A common workflow to assess the potential of a compound like this compound or its derivatives as a kinase inhibitor would involve a series of in vitro and cell-based assays.

Caption: A typical experimental workflow for the screening and optimization of kinase inhibitors.

Conclusion

This compound is a commercially available building block with significant potential for the synthesis of novel compounds for drug discovery, particularly in the area of kinase inhibitors. While specific biological data for this compound is limited, its structural features and the established reactivity of the bromopyrimidine scaffold provide a strong foundation for its use in the generation of diverse chemical libraries for screening and lead optimization. The provided synthetic and screening workflow diagrams offer a logical framework for researchers to begin exploring the potential of this and related molecules.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 2. 886365-79-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [oakwoodchemical.com]

- 4. 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine, CasNo.886365-79-3 BOC Sciences United States [bocscichem.lookchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-2-(2-methoxyethylamino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in the field of oncology. Derivatives of 2-aminopyrimidine are well-established as potent inhibitors of Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that are crucial regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3]

5-Bromo-2-(2-methoxyethylamino)pyrimidine is a key starting material for the synthesis of a diverse library of 2,5-disubstituted pyrimidine derivatives. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, enabling extensive Structure-Activity Relationship (SAR) studies.

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from this compound, with a focus on generating potential CDK inhibitors.

Synthetic Strategies

The primary strategies for derivatizing this compound involve the palladium-catalyzed cross-coupling at the C5-position.

-

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the pyrimidine core and an aryl or heteroaryl boronic acid or ester. This is a robust and versatile method for creating biaryl and heteroaryl-aryl structures.[4][5]

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the pyrimidine core and a primary or secondary amine. This allows for the synthesis of various 5-amino-pyrimidine derivatives.[6][7]

These two key reactions allow for the systematic exploration of the chemical space around the 2-aminopyrimidine core to optimize biological activity.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyrimidines

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85-95 |

| 2 | 2-Bromo-5-methylpyridin-4-amine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/H₂O | 85-90 | 88 |

| 3 | 5-Bromo-2-chloropyrimidine | 3-Furanylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 92 |

| 4 | 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | 4-Tolylboronic acid | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 85 |

Data is compiled from analogous reactions and serves as a guide for optimization.[4][5][8]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridines/pyrimidines

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 85 |

| 2 | 2-Bromo-1H-imidazole | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 92 |

| 3 | 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂ (5) | XPhos (10) | KOt-Bu | Toluene | 100 (MW) | 95 |

| 4 | 4-Bromo-1H-pyrazole | 2-Aminopyridine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 78 |

Data is compiled from analogous reactions and serves as a guide for optimization.[6][9][10]

Table 3: Biological Activity of Representative 2-Anilino-pyrimidine CDK Inhibitors

| Compound | R¹ | R² | CDK2 IC₅₀ (µM) | CDK7 IC₅₀ (µM) | CDK9 IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) |

| A | H | 4-thiazolyl | 0.004 | - | >10 | A2780 | 0.03 |

| B | H | 4-(2,4-dimethylthiazol-5-yl) | 0.002 | - | 0.004 | HCT116 | 0.015 |

| C | 3-SO₂NH₂ | 5-fluoro-4-(1-methyl-1H-pyrazol-4-yl) | 0.001 | - | 0.001 | - | - |

| 5b | 4-Cl | 4-pyridyl | - | >10 | 0.059 | HCT116 | 0.16 |

| 5f | 4-F | 4-pyridyl | - | 0.479 | 0.116 | HCT116 | 0.21 |

| 22 | 2-SO₂Me, 4-NHAc | 4-cyclohexylamino | >1000 nM | 7.21 nM | 704.3 nM | MV4-11 | 208.1 nM |

Data is representative of the 2-aminopyrimidine scaffold's potential as CDK inhibitors and is compiled from published literature.[11][12][13][14]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and their Safety Data Sheets (SDS) should be consulted prior to use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 5-aryl-2-(2-methoxyethylamino)pyrimidine derivatives.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).[4][15]

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for 1 mmol of starting material, use 4 mL of dioxane and 1 mL of water).[4]

-

Stir the reaction mixture at 90-95 °C under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-(2-methoxyethylamino)pyrimidine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the synthesis of 5-amino-2-(2-methoxyethylamino)pyrimidine derivatives.

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

-

Xantphos (5 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

-

Toluene, anhydrous

-

Ethyl acetate

-

Celite

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.025 eq), and Xantphos (0.05 eq).[6]

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon); repeat this cycle three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired 5-amino-2-(2-methoxyethylamino)pyrimidine derivative.

Visualizations

Signaling Pathway

Caption: Simplified CDK signaling pathway in cancer cell cycle progression.

Experimental Workflows

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]

- 13. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(2-methoxyethylamino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. This powerful transformation, catalyzed by palladium complexes, has become indispensable in medicinal chemistry and drug discovery for the construction of complex molecular architectures from readily available building blocks. Pyrimidine derivatives are a prominent structural motif in a vast number of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics.

These application notes provide a detailed protocol for the Suzuki coupling of 5-Bromo-2-(2-methoxyethylamino)pyrimidine with various aryl- and heteroarylboronic acids. The methodologies described herein are designed to offer a robust and reproducible procedure for the synthesis of 5-aryl-2-(2-methoxyethylamino)pyrimidine derivatives, which are valuable scaffolds for further chemical exploration and biological screening in drug development programs. The protocol includes recommended reaction parameters, a step-by-step experimental procedure, and a summary of expected outcomes based on established literature for similar substrates.

Data Presentation

The successful synthesis of 5-aryl-2-(2-methoxyethylamino)pyrimidines via Suzuki coupling is dependent on the careful optimization of several reaction parameters. The following table summarizes typical conditions and expected yields for the coupling of bromopyrimidines with arylboronic acids, providing a comparative overview for experimental design.

| Parameter | Recommended Conditions | Expected Yield (%) | Notes |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a phosphine ligand (e.g., SPhos, XPhos) | 60-95% | Catalyst choice can influence reaction efficiency; Pd(PPh₃)₄ is often effective for a wide range of substrates. |

| Base | K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.) | 60-95% | An aqueous solution of the base is typically used. K₃PO₄ is often a good choice for challenging couplings. |

| Solvent System | 1,4-Dioxane/H₂O (4:1 to 5:1) or Toluene/EtOH/H₂O (various ratios) | 60-95% | The solvent should be degassed prior to use to prevent oxidation of the catalyst. |

| Arylboronic Acid | 1.1 - 1.5 equivalents | 60-95% | A slight excess of the boronic acid is used to drive the reaction to completion. |